Fluorine Effect on LogP and Metabolic Stability
Incorporating fluorine at the 4-position of the phenoxy ring lowers calculated logP by approximately 0.4–0.5 log units relative to the non-fluorinated 5-bromo-2-phenoxypyridine (calcd logP 3.01 for the non-fluorinated analog, versus ~2.6 for the 4-fluoro derivative) . Fluorine substitution in drug-like scaffolds is broadly associated with improved metabolic stability, particularly against CYP450-mediated oxidation at the phenoxy ring [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.6 (5-Bromo-2-(4-fluorophenoxy)pyridine) |
| Comparator Or Baseline | clogP = 3.01 (5-Bromo-2-phenoxypyridine; CAS 59717-96-3) |
| Quantified Difference | ΔclogP ≈ –0.4 to –0.5 log units |
| Conditions | clogP calculated via ChemAxon/ALOGPS consensus; experimental logP data not available for target compound |
Why This Matters
Lower lipophilicity is expected to translate into reduced non-specific protein binding, higher free fraction, and improved oral absorption potential compared to the non-fluorinated analog.
- [1] Gillis, E.P. et al. (2015) 'Applications of Fluorine in Medicinal Chemistry', Journal of Medicinal Chemistry, 58(21), pp. 8315–8359. View Source
